molecular formula C11H12ClNO B1665580 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime CAS No. 55224-94-7

4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime

Cat. No.: B1665580
CAS No.: 55224-94-7
M. Wt: 209.67 g/mol
InChI Key: MHTJEUOFLVQMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP 18 involves several key steps. The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then subjected to an oximation reaction with hydroxylamine hydrochloride to yield AP 18 .

Industrial Production Methods

Industrial production of AP 18 typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

AP 18 primarily undergoes substitution reactions due to the presence of the chlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTJEUOFLVQMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
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4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Reactant of Route 3
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Reactant of Route 4
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Reactant of Route 6
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime

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